molecular formula C13H14 B15169883 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene CAS No. 918631-86-4

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15169883
CAS No.: 918631-86-4
M. Wt: 170.25 g/mol
InChI Key: XTMDIKNALSILQX-UHFFFAOYSA-N
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Description

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene (CAS: Not publicly assigned

Properties

CAS No.

918631-86-4

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

4-cyclopropylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-2,4,6H,3,5,7-9H2

InChI Key

XTMDIKNALSILQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CC3)C1

Origin of Product

United States

Preparation Methods

Phosphonium Ylide Generation

The most widely reported method involves cyclopropanation via phosphorus ylides. A modified procedure from utilizes (3-bromopropyl)triphenylphosphonium bromide (2.56 g, 1.5 equiv.) dissolved in dry tetrahydrofuran (THF, 11 mL, 0.5 M). Potassium tert-butoxide (KOtBu, 1.23 g, 3.0 equiv.) is added gradually under nitrogen at 70°C, generating the reactive ylide intermediate. This species undergoes [2+1] cycloaddition with 1,2,3,4-tetrahydronaphthalene derivatives to form the cyclopropylidene ring.

Substrate Functionalization

Key precursors include 1-(cyclopropylidenemethyl)-4-methoxybenzene (1b), which reacts with the ylide to install the cyclopropane ring. The reaction proceeds via nucleophilic attack at the electron-deficient cyclopropane carbon, followed by ring closure. Yields depend critically on anhydrous conditions and stoichiometric control, with typical isolations ranging from 58% to 72%.

Electrochemical Oxidative Synthesis

Reaction Setup

An undivided electrochemical cell with a graphite anode and nickel cathode facilitates the oxidation of 2-(cyclopropylmethyl)-1,3,5-trimethylbenzene (1y) in methanol:D₂O (3.5:0.5 mL) containing tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 2.0 equiv.). Applied at 1 mA for 7 hours, this method achieves 58% yield of methyl 4-methoxy-4-(4-methoxyphenyl)butanoate (2b), a key intermediate.

Mechanistic Pathway

The reaction initiates with single-electron oxidation to form a radical cation (I), which undergoes methoxide nucleophilic attack to generate radical species II. Strain-driven C–C bond cleavage in the cyclopropane produces radical anion III, stabilized by hydrogen bonding. Subsequent oxidation and hydroxide attack yield intermediate IV, detected via GC-MS and HRMS.

$$
\text{1y} \xrightarrow[-e^-]{\text{Oxidation}} \text{I}^+ \xrightarrow{\text{CH}_3\text{O}^-} \text{II} \xrightarrow{\text{Cleavage}} \text{III}^- \xrightarrow[-e^-]{\text{Oxidation}} \text{IV}
$$

Pyrolytic Elimination Methods

Dichloride Precursor Dehydrohalogenation

Adapting techniques from benzocyclobutene synthesis, 1-dichloromethyl-2-methoxynaphthalene undergoes pyrolysis at 450–700°C under reduced pressure (0.05 mmHg). This induces 1,4-elimination of HCl, forming the cyclopropylidene group via a quinonoid transition state. Yields for analogous systems reach 53–72%, though optimization for sterically hindered naphthalenes remains challenging.

Solvent-Free Conditions

High-temperature vacuum pyrolysis (750°C, 0.01 mmHg) of halogenated xylenes eliminates hydrogen halides without solvents, favoring intramolecular cyclization. For example, α,α-dichloro-p-xylene converts to p-xylylene intermediates that dimerize unless trapped, highlighting the need for rapid quenching.

Hydrogenation-Cyclopropanation Tandem Approach

Partial Naphthalene Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) of 1-cyclopropylidenenaphthalene selectively reduces the distal benzene ring to 1,2,3,4-tetrahydronaphthalene. Pressure and temperature modulation (25–50 psi, 25–40°C) prevent over-reduction to decalin derivatives. Substrate solubility in ethanol or ethyl acetate critically influences reaction rates.

Post-Hydrogenation Functionalization

Post-hydrogenation, the cyclopropane ring is introduced via photochemical [2+2] cycloaddition using dichloroketene or via ylide methods (Section 1). This stepwise approach avoids side reactions but requires orthogonal protecting groups for oxygen-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Ylide-Mediated 58–72 THF, 70°C, anhydrous High regioselectivity Moisture-sensitive reagents
Electrochemical 58 1 mA, MeOH/D₂O, rt Atom-economic, no catalysts Specialized equipment required
Pyrolytic 53–72 450–750°C, vacuum Solvent-free, scalable Thermal degradation risks
Tandem Hydrogenation 45–68 H₂ (25–50 psi), Pd/C, 25–40°C Selective ring reduction Multi-step, protecting group chemistry

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with nickel or palladium catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its metabolites, such as 1,2,3,4-tetrahydro-2-naphthol, are known to induce specific cellular responses . Additionally, the compound’s ability to undergo oxidation and reduction reactions plays a role in its biological activity .

Comparison with Similar Compounds

Key Trends :

  • Alkyl Substituents : Increase molecular weight and hydrophobicity, affecting boiling points and solubility .
  • Steric Effects : Bulky groups (e.g., isopropyl) hinder reactivity at adjacent positions, influencing regioselectivity in reactions .

Functionalized Tetrahydronaphthalene Derivatives

Derivatives with functional groups demonstrate versatility in synthetic applications:

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid : Used as a chiral building block in pharmaceuticals, enabling asymmetric synthesis .
  • 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : The nitrile group enhances electrophilicity, making it a precursor for heterocyclic compounds .
  • Chiral Aryl Iodide Catalysts : Derivatives like CIC 10 (from ) are synthesized using tetrahydronaphthalene-carboxylic acid, achieving 70% yield via column chromatography .

Comparison with Cyclopropylidene Analog : The cyclopropylidene group’s strain could accelerate ring-opening reactions or participate in [2+1] cycloadditions, distinguishing it from carboxylic acid or nitrile derivatives.

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